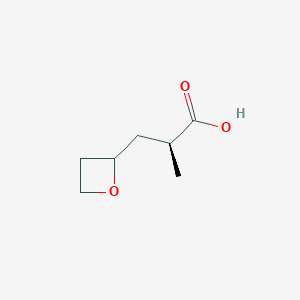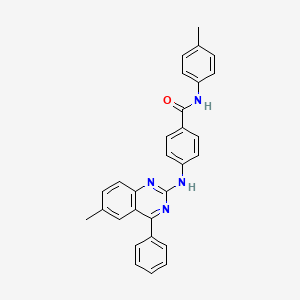![molecular formula C13H13F3N4OS B2436341 N-((6-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)tiofeno-3-carboxamida CAS No. 2034380-83-9](/img/structure/B2436341.png)
N-((6-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)tiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide is a chemically intricate molecule that holds a prominent place in various scientific fields. This compound's unique structure incorporates multiple functional groups, making it a versatile candidate for numerous applications.
Aplicaciones Científicas De Investigación
This compound's versatility makes it valuable across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential in modulating biochemical pathways.
Medicine: : Explored as a potential pharmaceutical agent, particularly in the realm of anti-infective and anti-inflammatory drugs.
Industry: : Utilized in the development of novel materials with specific electronic or structural properties.
Mecanismo De Acción
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to versatile biological activities, making these compounds potentially useful in a range of therapeutic applications .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, potentially affecting their function .
Biochemical Pathways
Compounds with a similar triazole nucleus have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have shown promising results in anti-cancer studies . For example, one study found that a compound with a similar structure had remarkable anti-cancer activity on HT-29 cells, inducing cell death via the mitochondrial apoptotic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. These might start with the construction of the triazolopyridine core, followed by functionalization to introduce the trifluoromethyl group and the thiophene carboxamide moiety. Typical reaction conditions would include using strong bases and controlled temperatures to ensure the desired transformations occur without unwanted side products.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to manage the exothermic nature of the reactions and improve yield efficiency. Solvent selection and purification steps would be optimized to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide undergoes a variety of chemical reactions:
Oxidation: : Often conducted using agents like hydrogen peroxide or organic peroxides under controlled conditions.
Reduction: : Typically involves catalysts such as palladium on carbon in hydrogenation setups.
Substitution: : Frequently involves nucleophilic or electrophilic substituents under anhydrous conditions to maintain the structural integrity of the core compound.
Common Reagents and Conditions
Common reagents used include organolithium reagents for introducing alkyl groups, and transition metal catalysts to mediate complex formation steps. Reactions are generally performed in inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the reaction, products can range from simple derivatives to more complex heterocycles. For instance, oxidation may yield various oxides or hydroxides, whereas substitution reactions can yield halo-, alkyl-, or aryl-substituted derivatives.
Comparación Con Compuestos Similares
When compared to similar compounds, such as those with unsubstituted triazolopyridine cores or different functional groups at the 3-position, N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide stands out for its trifluoromethyl group which enhances its lipophilicity and biological activity. Other similar compounds might include:
N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl derivatives
Each of these compounds, while similar in backbone, can display drastically different properties and applications due to the specific substituents attached.
Have any other obscure compounds you're curious about?
Propiedades
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS/c14-13(15,16)9-1-2-10-18-19-11(20(10)6-9)5-17-12(21)8-3-4-22-7-8/h3-4,7,9H,1-2,5-6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDAFOIWDOXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)
![6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2436262.png)

![N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2436265.png)
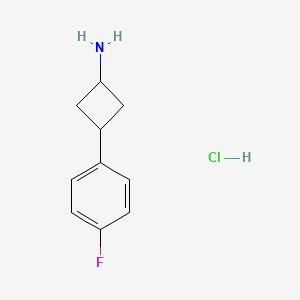
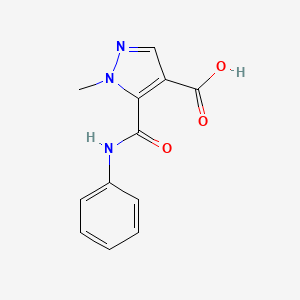
![{[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2436271.png)
![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2436273.png)
![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)
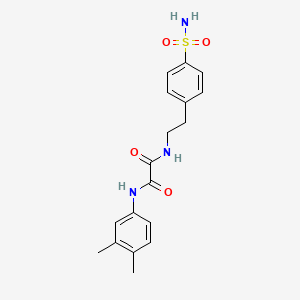
![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)
